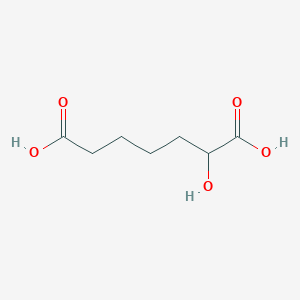![molecular formula C18H17ClO4 B12544914 Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate CAS No. 667891-41-0](/img/structure/B12544914.png)
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a chlorobenzoyl group, a methylphenoxy group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoyl chloride with 2-methylphenol to form 4-(3-chlorobenzoyl)-2-methylphenol. This intermediate is then reacted with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is usually achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the phenoxyacetate moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (3-chlorobenzoyl)acetate: Similar structure but lacks the methylphenoxy group.
Ethyl (4-chlorobenzoyl)acetate: Similar structure but with a different substitution pattern on the benzoyl group.
Ethyl (2-chlorobenzoyl)acetate: Similar structure but with the chlorine atom in a different position.
Uniqueness
Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate is unique due to the presence of both the chlorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
667891-41-0 |
|---|---|
Molekularformel |
C18H17ClO4 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
ethyl 2-[4-(3-chlorobenzoyl)-2-methylphenoxy]acetate |
InChI |
InChI=1S/C18H17ClO4/c1-3-22-17(20)11-23-16-8-7-14(9-12(16)2)18(21)13-5-4-6-15(19)10-13/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
AHPVRXUHRXEUIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)
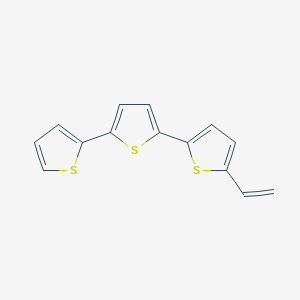
![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
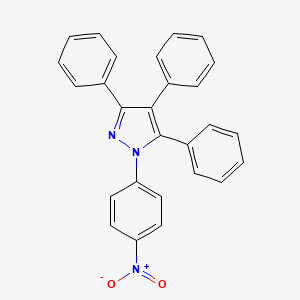
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
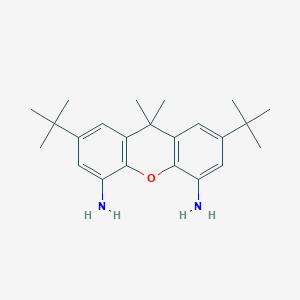
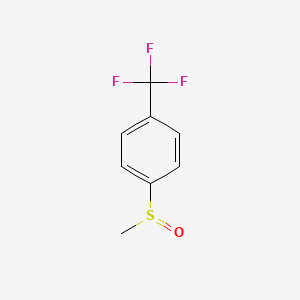
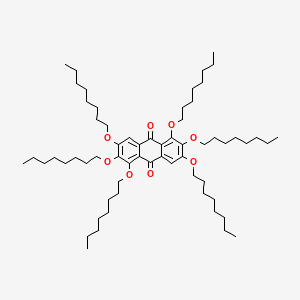
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
